2-Hydrazinyl-5-methylthiazole
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Overview
Description
2-Hydrazinyl-5-methylthiazole is a heterocyclic compound containing a thiazole ring substituted with a hydrazinyl group at the 2-position and a methyl group at the 5-position. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazinyl-5-methylthiazole typically involves the reaction of 2-amino-5-methylthiazole with hydrazine hydrate. The reaction is carried out in an appropriate solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound may involve multicomponent reactions (MCRs) that are efficient and cost-effective. These methods often use phenacyl bromide as a versatile intermediate .
Chemical Reactions Analysis
Types of Reactions: 2-Hydrazinyl-5-methylthiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common due to the reactive positions on the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like chloroacetyl chloride and sodium carbonate in anhydrous dimethylformamide (DMF) are employed.
Major Products: The major products formed from these reactions include various thiazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-Hydrazinyl-5-methylthiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antifungal, and anticancer activities.
Medicine: It is explored for its potential as a therapeutic agent in treating various diseases.
Industry: The compound is used in the development of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-5-methylthiazole involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
2-Amino-5-methylthiazole: Similar structure but lacks the hydrazinyl group.
2-Benzylidenehydrazinyl-4-methylthiazole: Contains a benzylidene group instead of a hydrazinyl group.
Uniqueness: 2-Hydrazinyl-5-methylthiazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other thiazole derivatives .
Properties
Molecular Formula |
C4H7N3S |
---|---|
Molecular Weight |
129.19 g/mol |
IUPAC Name |
(5-methyl-1,3-thiazol-2-yl)hydrazine |
InChI |
InChI=1S/C4H7N3S/c1-3-2-6-4(7-5)8-3/h2H,5H2,1H3,(H,6,7) |
InChI Key |
UXWBDFUFNAPNRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)NN |
Origin of Product |
United States |
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